laminin alpha 3
Description
Laminin alpha 3 (LAMA3) is a critical subunit of laminin-332 (previously known as laminin-5), a heterotrimeric glycoprotein composed of α3, β3, and γ2 chains. It plays a pivotal role in epithelial basement membrane integrity, cell adhesion, and signaling . Structurally, this compound exists in two isoforms: α3A (truncated short arm) and α3B (longer short arm with unique globular domains), which exhibit tissue-specific expression . Mutations in LAMA3 are associated with junctional epidermolysis bullosa (JEB), a severe skin fragility disorder characterized by impaired hemidesmosome formation . Laminin-332 also contributes to cancer progression by facilitating tumor cell invasion and metastasis .
Properties
CAS No. |
170834-93-2 |
|---|---|
Molecular Formula |
C9H8F2O |
Synonyms |
laminin alpha 3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Proteolytic Processing of Laminin Alpha 3
Laminin α3 undergoes post-secretory proteolytic cleavage, which modulates its functional properties. These processing events are calcium-dependent and critical for wound healing and cell migration.
-
Key Finding : Mature laminin-332 (matLM332) containing processed α3A (165 kDa) and γ2 (105 kDa) subunits accelerates keratinocyte migration by exposing cryptic integrin-binding sites .
Phosphorylation Events Modulated by this compound
Loss of laminin α3 triggers kinase-mediated phosphorylation cascades that alter cytoskeletal dynamics and tumor invasiveness.
-
Key Finding : Knockdown of laminin α3 in squamous cell carcinoma (SCC) increases phosphorylated MLC (pMLC) via ROCK activation, driving tumor invasion independent of MMP regulation .
Truncation via Alternative Translation
A frameshift mutation (151insG) in laminin α3a induces N-terminal truncation, rescued by an alternative translation start site downstream.
| Mutation | Transcript Rescue Mechanism | Resulting Protein | Functional Deficit |
|---|---|---|---|
| 151insG | Alternative initiation codon | N-terminally deleted α3a | Impaired keratinocyte-mesenchymal signaling |
-
Experimental Validation : Immunoprecipitation confirmed the secretion of truncated α3a in lamininopathy models, linking this truncation to dysregulated granulation tissue formation .
Integrin-Binding Domain Exposure
Proteolytic cleavage of laminin α3 exposes cryptic binding sites for integrins α3β1 and α6β4, altering adhesion signaling.
| Integrin | Binding Site on α3 | Effect of Cleavage |
|---|---|---|
| α3β1 | LG1-LG3 domains | Enhanced migratory signaling |
| α6β4 | LG4-LG5 domains | Reduced hemidesmosome stability |
Comparison with Similar Compounds
Comparison with Similar Laminin Alpha Chains
Structural Comparison
Functional and Developmental Roles
This compound (LAMA3):
- Laminin Alpha 1 (LAMA1): Required for lens and notochord development in zebrafish . Restricted expression in ocular and neural tissues; knockout mice exhibit embryonic lethality . No direct human disease association, but implicated in myopia susceptibility .
- Laminin Alpha 4 (LAMA4): Expressed in vascular and neural tissues; regulates angiogenesis . Structurally similar to α3 but lacks functional overlap; knockout mice show vascular defects .
Laminin Alpha 5 (LAMA5):
Disease Associations
Research Findings and Data
Table 1: Expression Patterns Across Tissues
Table 2: Integrin Binding Specificity
| Chain | Key Integrins | Functional Outcome |
|---|---|---|
| α3 | α3β1, α6β4 | Hemidesmosome stability |
| α1 | α1β1, α2β1 | Neurite outgrowth, cell adhesion |
| α4 | α6β1 | Vascular remodeling |
| α5 | α3β1, α6β1, α6β4 | Broad cell-matrix adhesion |
Q & A
Basic Research Questions
Q. How is LAMA3 expression analyzed in pancreatic ductal adenocarcinoma (PDAC) tissues?
- Methodological Answer : LAMA3 expression is quantified using immunohistochemistry (IHC) on paraffin-embedded tumor tissues, with scoring based on staining intensity and distribution. Public databases like The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) provide RNA-seq data for validation. Normalization against adjacent noncancerous tissues and cross-referencing with GTEx datasets ensure tissue-specific baseline comparisons .
- Key Techniques : IHC protocols, TCGA/GEO data retrieval, RNA-seq normalization.
Q. What is the prognostic significance of LAMA3 in PDAC?
- Methodological Answer : Prognostic value is assessed via Kaplan-Meier survival analysis and Cox regression models. High LAMA3 expression correlates with reduced overall survival (OS) and relapse-free survival (RFS), validated using TCGA, GEO, and clinical cohorts. Multivariate analysis adjusts for covariates like tumor stage and metastasis .
- Key Metrics : Hazard ratios (HR), confidence intervals (CI), log-rank tests.
Q. How does LAMA3 contribute to cancer progression at the molecular level?
- Methodological Answer : LAMA3 promotes tumor cell proliferation, migration, and invasion by binding integrins (e.g., α3β1, α6β4) to activate focal adhesion kinase (FAK) and PI3K/AKT pathways. Functional assays (e.g., wound healing, Transwell invasion) in PDAC cell lines validate these mechanisms .
- Key Pathways : Integrin-mediated signaling, epithelial-to-mesenchymal transition (EMT).
Advanced Research Questions
Q. How can researchers resolve contradictions in LAMA3 expression data across studies?
- Methodological Answer : Discrepancies may arise from sample size bias or technical variability. Use multi-cohort validation (e.g., TCGA + GEO + independent clinical samples) and meta-analysis to improve statistical power. Stratify data by tumor grade, stage, or metastasis status to identify context-specific roles .
- Tools : R packages (e.g.,
metafor), UALCAN platform for clinicopathological stratification.
Q. What multi-omics approaches integrate LAMA3 data for mechanistic insights?
- Methodological Answer : Combine transcriptomics (RNA-seq), epigenomics (methylation arrays), and proteomics (mass spectrometry) to explore LAMA3 regulation. For example, lncRNA-LINC00628 downregulates LAMA3 promoter methylation in lung adenocarcinoma, a model applicable to PDAC .
- Databases : GEO for methylation data, LinkedOmics for pathway networks.
Q. How to design experiments investigating LAMA3’s role in liver metastasis?
- Methodological Answer : Use orthotopic PDAC mouse models with liver-specific metastatic tagging. CRISPR/Cas9-mediated LAMA3 knockout or overexpression in PDAC cell lines, followed by intravital imaging, tracks metastatic potential. Validate findings via IHC on patient-derived liver metastases .
- Models : Patient-derived xenografts (PDX), syngeneic murine models.
Q. What methodologies identify LAMA3-associated therapeutic resistance?
- Methodological Answer : Perform drug screens (e.g., gemcitabine, FOLFIRINOX) on LAMA3-high vs. LAMA3-low PDAC cell lines. RNA interference (siRNA) or pharmacologic inhibition of downstream targets (e.g., FAK) reveals resistance mechanisms. Correlate findings with clinical trial data on chemotherapy response .
- Assays : MTT cell viability, Annexin V apoptosis, Seahorse metabolic profiling.
Q. How to study LAMA3 interactions with non-coding RNAs in PDAC?
- Methodological Answer : Use RNA immunoprecipitation (RIP) and luciferase reporter assays to validate interactions (e.g., miR-221-3p binding to LAMA3 3’UTR). Single-cell RNA-seq identifies co-expression patterns in tumor subpopulations .
- Tools : miRBase, StarBase for miRNA-mRNA interaction prediction.
Q. What ethical considerations apply to LAMA3 biomarker studies?
- Methodological Answer : Secure institutional review board (IRB) approval for retrospective tissue use. Anonymize patient data from public databases (TCGA, GEO) and comply with data-sharing agreements. Address biases in cohort selection (e.g., ethnicity, treatment history) .
- Guidelines : Declaration of Helsinki, NIH Genomic Data Sharing Policy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
